molecular formula C27H42O11 B12108151 11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta

11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta

Cat. No.: B12108151
M. Wt: 542.6 g/mol
InChI Key: OZINUFSVVJAFHD-UHFFFAOYSA-N
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Description

11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta is a steroid compound that belongs to the class of 21-hydroxy steroids It is characterized by its complex structure, which includes multiple hydroxyl groups and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta typically involves multiple steps, starting from simpler steroid precursors. The process often includes hydroxylation reactions, oxidation, and reduction steps. Specific reagents and catalysts are used to achieve the desired functional groups at the correct positions on the steroid backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The exact methods can vary depending on the specific requirements and available technology.

Chemical Reactions Analysis

Types of Reactions

11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or aldehyde groups, while reduction can produce more hydroxylated derivatives.

Scientific Research Applications

11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.

    Biology: Studied for its role in various biological pathways and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and immunosuppressive effects.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various physiological processes. The exact pathways and targets can vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C27H42O11

Molecular Weight

542.6 g/mol

IUPAC Name

6-[[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H42O11/c1-25-7-5-13(37-24-21(33)19(31)20(32)22(38-24)23(34)35)9-12(25)3-4-14-15-6-8-27(36,17(30)11-28)26(15,2)10-16(29)18(14)25/h12-16,18-22,24,28-29,31-33,36H,3-11H2,1-2H3,(H,34,35)

InChI Key

OZINUFSVVJAFHD-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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